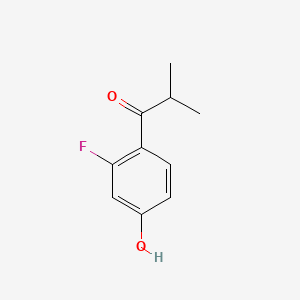

1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

1-(2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-6(2)10(13)8-4-3-7(12)5-9(8)11/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTNGONZGVZSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695668 | |

| Record name | 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208078-35-6 | |

| Record name | 1-(2-Fluoro-4-hydroxyphenyl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208078-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 1-(2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one, a key hydroxyaryl ketone intermediate. Addressed to researchers, chemists, and professionals in drug development, this document delves into the primary synthetic routes, emphasizing the chemical principles, procedural intricacies, and rationale behind experimental choices. We will explore two major strategies: the Fries Rearrangement and a multi-step approach involving a protected Friedel-Crafts acylation. Each method is presented with detailed, step-by-step protocols, mechanistic diagrams, and a comparative analysis to guide the scientist in selecting the optimal pathway based on laboratory capabilities and desired outcomes.

Introduction and Strategic Overview

This compound is a substituted hydroxyaryl ketone, a structural motif of significant interest in medicinal chemistry and the synthesis of fine chemicals. The strategic placement of the fluoro, hydroxyl, and isobutyryl groups on the aromatic ring makes it a versatile building block for more complex molecular architectures. The synthesis of such compounds, however, requires careful control of regioselectivity due to the competing directing effects of the ring substituents.

Direct Friedel-Crafts acylation of the parent phenol (3-fluorophenol) is generally inefficient. Phenols and Lewis acids like aluminum chloride (AlCl₃) form complexes that deactivate the aromatic ring towards electrophilic substitution; furthermore, this interaction can promote O-acylation, yielding the ester as the main product instead of the desired C-acylated hydroxyketone.[1]

Therefore, two more effective strategies are presented:

-

The Fries Rearrangement: A classic and powerful method for converting a phenolic ester into a hydroxyaryl ketone. This is often the most direct route.[2]

-

Protected Friedel-Crafts Acylation: A multi-step but reliable approach that circumvents the issues of direct acylation by first protecting the reactive hydroxyl group, performing the acylation, and then deprotecting to yield the final product.

This guide will dissect both pathways, offering the theoretical grounding and practical protocols necessary for successful synthesis.

Synthetic Pathway I: The Fries Rearrangement

The Fries rearrangement is an organic reaction that facilitates the conversion of a phenolic ester to a hydroxyaryl ketone through the action of a Brønsted or Lewis acid catalyst. The reaction involves the intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-acylated phenols.[1]

Principle and Mechanistic Insight

The accepted mechanism begins with the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This initial complexation is favored over coordination with the phenolic oxygen because the carbonyl oxygen is a more electron-rich and thus better Lewis base.[3] This polarization weakens the ester C-O bond, leading to the formation of a key acylium ion intermediate.[3][4] This highly electrophilic acylium ion then attacks the electron-rich aromatic ring in a manner analogous to a standard Friedel-Crafts acylation, followed by hydrolysis to release the hydroxyaryl ketone product.[2][4]

Regioselectivity: A Critical Parameter

For the synthesis of this compound from 3-fluorophenol, the isobutyryl group must migrate to the position para to the phenolic oxygen. The regiochemical outcome of the Fries rearrangement is highly dependent on reaction conditions:

-

Temperature: Lower reaction temperatures generally favor the formation of the para-substituted product, which is often the thermodynamically more stable isomer. Higher temperatures tend to yield the ortho-product, which can be kinetically favored and is stabilized by the formation of a bidentate complex with the Lewis acid.[1][3]

-

Solvent: The use of non-polar solvents typically increases the proportion of the ortho-isomer, whereas more polar solvents can favor the para-isomer.[3]

To achieve the desired this compound, the reaction should be conducted under conditions that promote para-acylation.

Synthetic Workflow and Protocol

The synthesis via Fries rearrangement is a two-step process starting from 3-fluorophenol.

Caption: Workflow for the Fries Rearrangement synthesis.

Step 1: Synthesis of 3-Fluorophenyl Isobutyrate (Esterification)

-

To a stirred solution of 3-fluorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C under an inert atmosphere (N₂), add isobutyryl chloride (1.1 eq) dropwise.

-

If not using pyridine as the solvent, add a base like triethylamine (1.2 eq) to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting phenol is consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-fluorophenyl isobutyrate, which can be purified by vacuum distillation or used directly in the next step.

Step 2: Fries Rearrangement to this compound

-

To a reaction vessel under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, approx. 1.5-2.5 eq).

-

Cool the vessel to 0-5 °C and slowly add 3-fluorophenyl isobutyrate (1.0 eq), either neat or in a minimal amount of a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

-

Stir the mixture at a low temperature (e.g., 0-25 °C) to favor para substitution. The reaction is exothermic and should be controlled carefully.

-

Monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.

-

Once the rearrangement is complete, carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl.[5] This hydrolyzes the aluminum complexes.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

After filtration, remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthetic Pathway II: Protected Friedel-Crafts Acylation

This strategy circumvents the challenges of acylating a phenol directly by temporarily converting the hydroxyl group into a less reactive ether, typically a methyl ether. The resulting fluoroanisole can then undergo a clean, high-yielding Friedel-Crafts acylation, followed by deprotection to reveal the target phenol.

Principle and Rationale

The methoxy group (-OCH₃) is a potent ortho, para-director that strongly activates the aromatic ring for electrophilic substitution. Unlike a hydroxyl group, it does not form a deactivating complex with the Lewis acid catalyst. This allows the Friedel-Crafts acylation to proceed efficiently. The acylation of 3-fluoroanisole is expected to be highly regioselective, with the acylium ion adding to the C4 position (para to the strongly activating methoxy group). The final step is the cleavage of the methyl ether, a standard transformation in organic synthesis.

Synthetic Workflow and Protocol

Caption: Workflow for the protected Friedel-Crafts Acylation.

Step 1: Synthesis of 3-Fluoroanisole (Protection)

-

Dissolve 3-fluorophenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF.

-

Add a base, typically anhydrous potassium carbonate (K₂CO₃, ~2.0 eq).

-

Add a methylating agent, such as methyl iodide (CH₃I, ~1.5 eq) or dimethyl sulfate.

-

Heat the mixture to reflux and stir for several hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate to give 3-fluoroanisole, which can be purified by distillation.

Step 2: Friedel-Crafts Acylation of 3-Fluoroanisole

-

Suspend anhydrous AlCl₃ (1.2 eq) in a dry solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and cool to 0 °C.

-

In a separate flask, dissolve 3-fluoroanisole (1.0 eq) and isobutyryl chloride (1.1 eq) in the same solvent.[5]

-

Slowly add the 3-fluoroanisole/isobutyryl chloride solution to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.[5]

-

After the addition is complete, allow the reaction to stir at 0 °C or room temperature for 1-3 hours, monitoring by TLC.

-

Quench the reaction by carefully pouring it into a beaker of ice and concentrated HCl.

-

Separate the organic layer, extract the aqueous layer with DCM, and combine the organic phases.

-

Wash with water, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄ and concentrate to yield 1-(2-fluoro-4-methoxyphenyl)-2-methylpropan-1-one. Purify by column chromatography if necessary.

Step 3: Demethylation to Yield Final Product (Deprotection)

-

Dissolve the 1-(2-fluoro-4-methoxyphenyl)-2-methylpropan-1-one (1.0 eq) in dry DCM under an inert atmosphere.

-

Cool the solution to 0 °C or lower (e.g., -78 °C).

-

Slowly add a solution of boron tribromide (BBr₃, ~1.5 eq) in DCM.

-

Stir the reaction at low temperature for an hour, then allow it to warm to room temperature and stir for an additional 2-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C and quench it by the slow addition of water or methanol.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over Na₂SO₄.

-

Concentrate the solvent and purify the resulting crude product by column chromatography or recrystallization to obtain the target this compound.

Comparative Analysis and Data Summary

Both synthetic routes are highly effective for producing the target molecule. The choice between them often depends on factors such as scale, available reagents, and tolerance for multi-step procedures.

| Feature | Fries Rearrangement | Protected Friedel-Crafts Acylation |

| Starting Material | 3-Fluorophenol | 3-Fluorophenol |

| Number of Steps | 2 (Esterification, Rearrangement) | 3 (Protection, Acylation, Deprotection) |

| Key Reagents | Isobutyryl Chloride, AlCl₃ | CH₃I, K₂CO₃, Isobutyryl Chloride, AlCl₃, BBr₃ |

| Key Challenge | Controlling regioselectivity (ortho vs. para) | Handling hazardous reagents (BBr₃); additional steps |

| Typical Yields | Moderate to Good (Can be variable) | Good to Excellent (Often more reliable) |

| Pros | More atom-economical; fewer steps. | Highly predictable regioselectivity; clean reactions. |

| Cons | Yields can be sensitive to conditions; potential for side products. | Longer overall sequence; requires protecting group chemistry. |

Conclusion

The synthesis of this compound can be successfully achieved via two primary and robust methodologies. The Fries Rearrangement offers a more direct, two-step route that is elegant in its application of a classic named reaction. Its success, however, hinges on careful control of reaction parameters, particularly temperature, to ensure the desired para-regioisomer is the major product. The Protected Friedel-Crafts Acylation pathway, while longer, provides a more controlled and often higher-yielding approach by mitigating the reactivity of the phenol. The regioselectivity of the key acylation step is excellent due to the powerful directing effect of the methoxy group.

The selection of the synthetic route should be based on a careful evaluation of project goals, scale, and available expertise. This guide provides the necessary scientific foundation and practical protocols for either choice, empowering researchers to confidently produce this valuable chemical intermediate.

References

-

Wikipedia. Fries rearrangement. [Online] Available at: [Link]

-

Pour, M., et al. (2022). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Online] Available at: [Link]

-

Organic Chemistry Portal. Fries Rearrangement. [Online] Available at: [Link]

-

Professor Dave Explains. (2021). Fries Rearrangement. YouTube. [Online] Available at: [Link]

-

BYJU'S. What is the Fries Rearrangement Reaction?. [Online] Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Online] Available at: [Link]

- Google Patents. US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters.

-

Okano, T., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Molecules. [Online] Available at: [Link]

-

Bar-Or, L., et al. (2021). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry. [Online] Available at: [Link]

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of the novel compound 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one. As this molecule is not extensively documented in publicly available literature, this document serves as a prospective analysis for researchers, scientists, and professionals in drug development. By drawing upon established principles of organic chemistry and leveraging data from structurally analogous compounds, this guide aims to provide a solid foundation for the synthesis, characterization, and exploration of this promising chemical entity.

Introduction: The Rationale for Fluorinated Hydroxyphenyl Ketones

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The combination of a fluorine atom and a hydroxyl group on a phenyl ring, coupled with a ketone functionality, presents a scaffold with significant potential for interacting with biological targets through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The specific compound, this compound, represents an intriguing, yet underexplored, structure within this chemical class. This guide will lay the groundwork for its scientific investigation.

Nomenclature and Structural Elucidation

-

IUPAC Name: this compound

-

Common Synonyms: 2-Fluoro-4-hydroxy-isobutyrophenone

-

CAS Number: Not assigned (as of the latest search).

-

Molecular Formula: C₁₀H₁₁FO₂

-

Molecular Weight: 182.19 g/mol

-

Chemical Structure:

Predicted Physicochemical Properties

Due to the absence of experimental data for the target compound, the following properties are predicted based on data from structurally similar compounds found in chemical databases.

| Property | Predicted Value for this compound | 1-(2-Hydroxy-4-methylphenyl)propan-1-one[2] | 2-Hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one[3] | 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one[4] |

| Molecular Weight ( g/mol ) | 182.19 | 164.20 | 180.20 | 178.23 |

| XLogP3 | ~2.5 | 2.9 | 1.2 | 2.7 |

| Hydrogen Bond Donors | 1 | 1 | 2 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 | 3 | 2 |

| Boiling Point (°C) | Estimated >250 | Not available | Not available | Not available |

| Melting Point (°C) | Estimated 70-90 | Not available | Not available | Not available |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO, methanol, and ethyl acetate.[4] | Not available | Not available | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. |

Proposed Synthesis: A Strategic Approach

The most plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 3-fluorophenol. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[5]

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule to reveal readily available starting materials.

Forward Synthesis Protocol

Reaction: Friedel-Crafts acylation of 3-fluorophenol with isobutyryl chloride using aluminum chloride as a Lewis acid catalyst.

Causality of Experimental Choices:

-

3-Fluorophenol as the Substrate: The hydroxyl and fluoro groups are ortho, para-directing. The acylation is expected to occur predominantly at the position para to the hydroxyl group and ortho to the fluoro group, which is the desired C-4 position relative to the hydroxyl group. The hydroxyl group is a stronger activating group than the fluoro group, thus directing the substitution.

-

Isobutyryl Chloride as the Acylating Agent: This provides the required isobutyryl moiety.[6]

-

Aluminum Chloride (AlCl₃) as the Catalyst: A strong Lewis acid is necessary to generate the highly electrophilic acylium ion from the acyl chloride.[7] A stoichiometric amount is typically required as it complexes with both the acyl chloride and the product ketone.[5]

-

Dichloromethane as the Solvent: An inert solvent that is suitable for Friedel-Crafts reactions.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Addition of the Aromatic Substrate: Dissolve 3-fluorophenol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the 3-fluorophenol solution dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a doublet for the two methyl groups of the isopropyl moiety, a septet for the methine proton, and distinct aromatic protons with couplings characteristic of a 1,2,4-trisubstituted benzene ring. The phenolic proton will likely appear as a broad singlet.

-

¹³C NMR: Characteristic signals for the carbonyl carbon, the aliphatic carbons of the isopropyl group, and the aromatic carbons, including a carbon directly bonded to fluorine exhibiting a large C-F coupling constant.

-

¹⁹F NMR: A singlet is expected for the single fluorine atom.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the phenol (broad, ~3300 cm⁻¹), the C=O stretch of the ketone (~1650 cm⁻¹), and C-F stretching vibrations.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound.

Potential Applications and Biological Significance

While the specific biological activity of this compound is unknown, its structural motifs are present in compounds with a range of biological activities.

-

Drug Discovery Intermediate: This compound can serve as a valuable building block for the synthesis of more complex molecules. The hydroxyl and ketone functionalities are amenable to a wide range of chemical transformations.

-

Potential Anti-inflammatory and Analgesic Properties: Chalcones and related phenyl ketones are known to possess anti-inflammatory and analgesic properties. For instance, novel 4'-fluoro-2'-hydroxy-chalcone derivatives have been synthesized and evaluated for such activities.[8] It is plausible that the target compound could exhibit similar properties.

-

Antimicrobial and Antifungal Agents: The hydroxyphenyl ketone scaffold is found in many natural and synthetic compounds with antimicrobial activity.

Safety and Handling

As a novel chemical, this compound should be handled with care. Assume it is a hazardous substance until toxicological data is available.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a novel compound with significant potential for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive prospective analysis, including a detailed, plausible synthetic route and predicted properties based on sound chemical principles and data from analogous structures. It is our hope that this document will serve as a valuable resource for researchers embarking on the synthesis and investigation of this and other novel fluorinated compounds.

References

-

PubChem. (n.d.). 1-(2-Hydroxy-4-methylphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Rezaei, A., & Khazaei, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(59), 33791-33827. Retrieved from [Link]

- Google Patents. (n.d.). Use of fluorinated ketones in fire extinguishing compositions.

- Google Patents. (n.d.). Method for producing 2-fluoro-isobutyric acid esters.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Abdel-Aziz, M., et al. (2016). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 124, 614-625. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(2-Hydroxy-4-methylphenyl)propan-1-one | C10H12O2 | CID 3507166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one | C10H12O3 | CID 22239681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one | C11H14O2 | CID 66791091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. websites.umich.edu [websites.umich.edu]

- 8. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound, 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one. In the absence of published experimental data for this specific molecule, this document serves as a predictive and methodological resource. It outlines a plausible synthetic strategy and details the anticipated spectroscopic data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each predicted spectrum is accompanied by a thorough interpretation, grounded in fundamental principles and supported by comparative data from structurally analogous compounds. Furthermore, this guide provides detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data, ensuring a self-validating system for researchers undertaking the synthesis and analysis of this and related molecules.

Introduction and Rationale

This compound is a substituted hydroxyaryl ketone. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The unique combination of a fluorinated phenol and an isobutyryl group suggests potential for novel pharmacological properties. Accurate and unambiguous structural elucidation is the cornerstone of any research and development effort. This guide is designed to provide the foundational knowledge required to synthesize and definitively characterize the title compound using a suite of standard spectroscopic techniques. The causality behind experimental choices and the logic of spectral interpretation are emphasized to empower researchers with a robust analytical strategy.

Plausible Synthetic Pathway

The synthesis of hydroxyaryl ketones is well-established in organic chemistry. For this compound, a highly effective and regioselective method is the Fries Rearrangement .[1][2][3] This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid. An alternative, the Friedel-Crafts acylation, is also a viable route.[4][5][6]

The proposed synthetic workflow via Fries Rearrangement is as follows:

Caption: Proposed synthetic pathway for this compound via Fries Rearrangement.

The choice of a low reaction temperature for the Fries Rearrangement is critical as it generally favors the formation of the ortho-substituted product, which is the target molecule in this case.[1]

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic signatures for this compound. These predictions are based on established principles of spectroscopy and are supported by experimental data from analogous compounds such as isobutyrophenone[1][2][3][7][8][9][10][11][12][13][14][15][16][17][18][19], 2'-fluoroacetophenone[20][21][22], and 4'-hydroxyacetophenone.[23][24][25][26][27]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification and Analogous Data |

| ~11.0 - 12.0 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is expected to be significantly downfield and broad due to hydrogen bonding and exchange. |

| ~7.6 - 7.8 | Doublet of doublets | 1H | H-6 | This aromatic proton is ortho to the carbonyl group, leading to deshielding. It will be coupled to H-5 and H-3. |

| ~6.6 - 6.8 | Doublet of doublets | 1H | H-5 | This proton is ortho to the hydroxyl group and will be coupled to H-6 and H-3. |

| ~6.5 - 6.7 | Doublet of doublets | 1H | H-3 | This proton is ortho to the fluorine atom and will show coupling to both F and H-5. |

| ~3.4 - 3.6 | Septet | 1H | CH(CH₃)₂ | The methine proton is split by the six equivalent methyl protons. A similar septet is seen in isobutyrophenone at ~3.55 ppm.[1] |

| ~1.1 - 1.3 | Doublet | 6H | CH(CH₃)₂ | The six methyl protons are equivalent and are split by the methine proton. Isobutyrophenone shows a doublet at ~1.20 ppm.[1] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification and Analogous Data |

| ~204 - 206 | C=O | The carbonyl carbon of a ketone is typically found in this downfield region. Isobutyrophenone shows a C=O peak at 205.1 ppm.[1] |

| ~160 - 165 (d, ¹JCF) | C-2 (C-F) | The carbon directly bonded to fluorine will be significantly downfield and will appear as a doublet due to one-bond coupling with ¹⁹F. |

| ~158 - 162 | C-4 (C-OH) | The carbon attached to the hydroxyl group is expected in this region. |

| ~130 - 135 (d) | C-6 | Aromatic CH carbon ortho to the carbonyl group. |

| ~115 - 120 (d) | C-1 | The quaternary carbon of the aromatic ring attached to the carbonyl group. |

| ~110 - 115 (d) | C-5 | Aromatic CH carbon. |

| ~105 - 110 (d, ²JCF) | C-3 | Aromatic CH carbon ortho to the fluorine, showing a smaller coupling constant. |

| ~35 - 40 | CH(CH₃)₂ | The methine carbon of the isobutyryl group. Isobutyrophenone shows this peak at 35.5 ppm.[1] |

| ~18 - 20 | CH(CH₃)₂ | The methyl carbons of the isobutyryl group. Isobutyrophenone shows this peak at 19.1 ppm.[1] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will identify the key functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification and Analogous Data |

| 3200 - 3600 | O-H stretch (phenolic) | Broad, Strong | The broadness is due to hydrogen bonding, a characteristic feature of phenols.[17][28] |

| 3000 - 3100 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on a benzene ring. |

| 2850 - 3000 | C-H stretch (aliphatic) | Medium | Corresponding to the isobutyryl group. |

| ~1650 - 1680 | C=O stretch (ketone) | Strong | The carbonyl stretch is a very strong and characteristic absorption. Its position is influenced by conjugation with the aromatic ring. |

| 1500 - 1600 | C=C stretch (aromatic) | Medium-Strong | These absorptions are characteristic of the benzene ring. |

| ~1200 - 1300 | C-O stretch (phenol) | Strong | A strong band in this region is indicative of a phenolic C-O bond. |

| ~1100 - 1200 | C-F stretch | Strong | The carbon-fluorine bond typically gives a strong absorption in this region. |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| Predicted m/z | Fragment | Justification |

| 182 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of C₁₀H₁₁FO₂. |

| 139 | [M - C₃H₃]⁺ | Loss of the isopropyl radical is a likely fragmentation pathway. |

| 121 | [C₇H₄FO]⁺ | A common fragment for hydroxybenzoyl compounds, resulting from cleavage of the bond between the carbonyl carbon and the isopropyl group. |

| 95 | [C₆H₄F]⁺ | Loss of CO from the [C₇H₄FO]⁺ fragment. |

| 43 | [C₃H₇]⁺ | The isopropyl cation. |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Overall Analytical Workflow

Caption: A typical workflow for the spectroscopic analysis of a synthesized organic compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a glass wool plug directly into a clean NMR tube to remove any particulate matter.[14]

-

Cap the NMR tube securely.

-

-

Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Acquire the spectrum using an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-5 seconds.[1]

-

-

Data Acquisition (¹³C NMR):

-

Use the same locked and shimmed sample.

-

Employ a proton-decoupled pulse sequence.[13]

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

-

A significantly higher number of scans (e.g., 128 or more) will be required due to the low natural abundance of ¹³C.

-

Use a relaxation delay of at least 2 seconds.[1]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry Protocol

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Ensure the final solution is free of salts and particulates, as these can interfere with the ionization process.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer's ion source via direct injection or through an LC system.

-

Acquire the mass spectrum in positive or negative ion mode, depending on which provides a better signal for the analyte.

-

For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

-

Data Processing:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to gain further structural information.

-

Compare the observed isotopic distribution with the theoretical distribution for the proposed molecular formula.

-

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and spectroscopic characterization of this compound. By leveraging predictive methodologies based on established spectroscopic principles and data from analogous compounds, researchers are equipped with the necessary information to identify and confirm the structure of this novel molecule. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring high quality and reproducibility. This document serves as a valuable resource for scientists and professionals in drug development, facilitating the exploration of new chemical entities with potential therapeutic value.

References

-

Organic Chemistry Portal. An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69144, Isobutyrophenone. [Link]

-

SpectraBase. 4-Hydroxyacetophenone - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. 4'-hydroxyisobutyrophenone - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. 2'-Fluoroacetophenone - Optional[MS (GC)] - Spectrum. [Link]

-

ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

-

NIST WebBook. 4'-Hydroxyacetophenone, TMS derivative. [Link]

-

NIST WebBook. Acetophenone, 4'-hydroxy-. [Link]

-

University of Oxford. A User Guide to Modern NMR Experiments. [Link]

-

NIST WebBook. Acetophenone, 4'-hydroxy-. [Link]

-

University of Cambridge. NMR Sample Preparation. [Link]

-

NIST WebBook. Isopropyl phenyl ketone. [Link]

-

chemsrc.com. Isobutyrophenone | CAS#:611-70-1. [Link]

-

Doc Brown's Chemistry. infrared spectrum of phenol. [Link]

-

SpectraBase. Isopropylphenylketone - Optional[ATR-IR] - Spectrum. [Link]

-

NIST WebBook. Isopropyl phenyl ketone. [Link]

-

University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

-

National Center for Biotechnology Information. Friedel-Crafts Acylation with Amides. [Link]

-

Taylor & Francis Online. A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone. [Link]

-

ResearchGate. 4′-Fluoro-2′-hydroxyacetophenone. [Link]

-

The Good Scents Company. 2'-hydroxyacetophenone. [Link]

-

Cheméo. Chemical Properties of 2-Hydroxy-iso-butyrophenone (CAS 7473-98-5). [Link]

-

National Center for Biotechnology Information. Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy. [Link]

-

Modgraph Consultants Ltd. 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Michigan State University. Basic Practical NMR Concepts. [Link]

-

University of Waterloo. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

YouTube. Interpreting Aromatic NMR Signals. [Link]

-

Chemistry LibreTexts. 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

-

Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

-

StudySmarter. Interpretation of Mass Spectra: Mclafferty, EI Techniques. [Link]

-

University of Texas at Dallas. INFRARED SPECTROSCOPY (IR). [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

YouTube. Getting started with interpreting IR spectra. [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Isobutyrophenone(611-70-1) MS spectrum [chemicalbook.com]

- 3. Isobutyrophenone(611-70-1) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. biosynth.com [biosynth.com]

- 7. Isobutyrophenone(611-70-1) 13C NMR spectrum [chemicalbook.com]

- 8. Isobutyrophenone | C10H12O | CID 69144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isobutyrophenone(611-70-1) IR Spectrum [m.chemicalbook.com]

- 10. Isobutyrophenone | 611-70-1 [chemicalbook.com]

- 11. guidechem.com [guidechem.com]

- 12. guidechem.com [guidechem.com]

- 13. Isopropyl phenyl ketone [webbook.nist.gov]

- 14. Isobutyrophenone | C10H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 15. Isopropyl phenyl ketone [webbook.nist.gov]

- 16. Isobutyrophenone | CAS#:611-70-1 | Chemsrc [chemsrc.com]

- 17. clearsynth.com [clearsynth.com]

- 18. spectrabase.com [spectrabase.com]

- 19. Isopropyl phenyl ketone [webbook.nist.gov]

- 20. 2'-Fluoroacetophenone(445-27-2) 1H NMR [m.chemicalbook.com]

- 21. spectrabase.com [spectrabase.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. spectrabase.com [spectrabase.com]

- 24. 4'-Hydroxyacetophenone, TMS derivative [webbook.nist.gov]

- 25. 4'-Hydroxyacetophenone(99-93-4) IR Spectrum [chemicalbook.com]

- 26. Acetophenone, 4'-hydroxy- [webbook.nist.gov]

- 27. Acetophenone, 4'-hydroxy- [webbook.nist.gov]

- 28. 1481-27-2|4-Fluoro-2-hydroxyacetophenone|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into molecular structure. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one, a compound featuring a functionally rich aromatic system. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships between the molecule's electronic and steric environment and its spectral features. We will explore experimental best practices, predict and interpret chemical shifts and coupling constants—with a special focus on fluorine-carbon and fluorine-proton interactions—and present the data in a clear, structured format. The methodologies and interpretations herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility.

Introduction: The Role of NMR in Structural Elucidation

The precise characterization of molecular structure is a cornerstone of chemical research and pharmaceutical development. This compound is a substituted aromatic ketone, a class of compounds frequently encountered as intermediates or core scaffolds in medicinal chemistry. Its structure presents a fascinating case for NMR analysis, featuring an electron-rich phenyl ring modulated by the competing electronic effects of a hydroxyl group (electron-donating), a fluorine atom (electron-withdrawing and inductively potent), and an acyl group (electron-withdrawing).

NMR spectroscopy provides a non-destructive method to map the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C. This map reveals not only the number and types of atoms present but also their connectivity, offering a definitive structural fingerprint. For a molecule like this compound, NMR is critical for confirming its identity and purity, especially for verifying the specific substitution pattern on the aromatic ring. The presence of the ¹⁹F nucleus, which is 100% abundant and NMR-active, introduces additional layers of information through spin-spin coupling, which are vital for unambiguous assignments.[1]

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of this target molecule. We will begin by outlining the foundational principles and experimental protocols, followed by a detailed, atom-by-atom analysis of the predicted spectra, and conclude with a summary of the key spectral identifiers.

Molecular Structure and Spectroscopic Principles

To interpret an NMR spectrum, one must first understand the molecule's structure and the electronic influences at play.

Annotated Molecular Structure

The structure of this compound is shown below, with atoms systematically numbered for the purpose of NMR assignment.

Caption: Standard workflow for NMR sample preparation and data acquisition.

NMR Acquisition Parameters

For a standard 400 MHz spectrometer, typical acquisition parameters would be set as follows to ensure high-quality data.

| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Rationale |

| Pulse Program | Standard single-pulse (zg30) | Proton-decoupled single-pulse (zgpg30) | Standard programs for routine 1D acquisition. Proton decoupling simplifies the ¹³C spectrum to singlets. [2] |

| Spectral Width | ~16 ppm | ~220 ppm | Ensures all expected signals are captured within the spectral window. [3] |

| Acquisition Time | 2-4 s | 1-2 s | Balances resolution with experimental time. |

| Relaxation Delay | 2-5 s | 2-5 s | Allows nuclei to return to equilibrium between pulses, ensuring accurate signal integration. |

| Number of Scans | 16-64 | 1024-4096 | More scans are needed for ¹³C due to its lower sensitivity. [3] |

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct signals: three in the aromatic region, one septet for the methine proton, and one doublet for the equivalent methyl protons. A broad singlet for the hydroxyl proton may also be observed.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale for Chemical Shift and Splitting |

| -OH | 9.5 - 11.0 | broad singlet (br s) | N/A | Phenolic protons are acidic and often exchange, leading to a broad signal. The chemical shift is highly dependent on solvent and concentration. |

| H6 | ~7.6 | doublet of doublets (dd) | ³J(H6-H5) ≈ 8.5, ⁴J(H6-F) ≈ 5-8 | This proton is ortho to the electron-withdrawing carbonyl group, causing a significant downfield shift. It is coupled to H5 (ortho) and, through four bonds, to the fluorine atom. |

| H5 | ~6.6 | doublet of doublets (dd) | ³J(H5-H6) ≈ 8.5, ³J(H5-F) ≈ 10-12 | This proton is ortho to the electron-donating hydroxyl group (shielding) but meta to the carbonyl (deshielding). It shows coupling to its neighbor H6 and a larger three-bond coupling to fluorine. |

| H3 | ~6.5 | doublet (d) | ⁴J(H3-H5) ≈ 2.5 | This proton is ortho to both the fluorine and hydroxyl groups. The strong shielding from the -OH group places it upfield. It shows a small four-bond (meta) coupling to H5. |

| H8 (CH) | 3.5 - 3.8 | septet (sept) | ³J(H8-H9/10) ≈ 7.0 | This methine proton is adjacent to the deshielding carbonyl group. It is coupled to the six equivalent protons of the two methyl groups (6+1 = 7 lines). |

| H9/H10 (2x CH₃) | 1.1 - 1.2 | doublet (d) | ³J(H9/10-H8) ≈ 7.0 | These six protons on the two methyl groups are equivalent. They are coupled to the single methine proton (1+1 = 2 lines). Their position is typical for alkyl groups adjacent to a carbonyl. [4] |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, as C9 and C10 are chemically equivalent. The key diagnostic feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus.

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F) | Predicted J (Hz) | Rationale for Chemical Shift and Coupling |

| C7 (C=O) | 200 - 205 | doublet (d) | ³J(C7-F) ≈ 4-6 | The carbonyl carbon is highly deshielded and appears far downfield. [5]It will exhibit a small three-bond coupling to the fluorine atom. |

| C4 (-OH) | 160 - 165 | doublet (d) | ³J(C4-F) ≈ 8-10 | This carbon is attached to the highly electronegative oxygen atom, shifting it downfield. It will also show a three-bond coupling to fluorine. |

| C2 (-F) | 158 - 162 | doublet (d) | ¹J(C2-F) ≈ 240-250 | This carbon is directly attached to fluorine, resulting in a large one-bond coupling constant, which is the most definitive signal in the spectrum. The direct attachment to fluorine also causes a significant downfield shift. [6] |

| C6 | ~132 | doublet (d) | ³J(C6-F) ≈ 3-5 | This aromatic CH carbon is ortho to the carbonyl group, leading to a downfield shift. It will show a small three-bond coupling to fluorine. |

| C1 | ~120 | doublet (d) | ²J(C1-F) ≈ 15-20 | This quaternary carbon is ipso to the carbonyl group and ortho to the fluorine. It will show a characteristic two-bond C-F coupling. |

| C5 | ~109 | doublet (d) | ²J(C5-F) ≈ 20-25 | This aromatic CH carbon is meta to the carbonyl but ortho to the hydroxyl group. It is also ortho to the fluorine-bearing carbon, resulting in a large two-bond C-F coupling. |

| C3 | ~104 | doublet (d) | ⁴J(C3-F) < 3 | This aromatic CH is ortho to the hydroxyl and fluorine groups, making it the most shielded aromatic carbon. Any four-bond coupling to fluorine will be very small. |

| C8 (CH) | 35 - 40 | singlet (s) | N/A | Aliphatic carbon adjacent to a carbonyl group. Any coupling to fluorine would be over five bonds and is likely unresolvable. |

| C9/C10 (2x CH₃) | 18 - 20 | singlet (s) | N/A | Typical chemical shift for terminal methyl groups in an isopropyl moiety attached to a carbonyl. [7] |

Confirmational Analysis with 2D NMR

While 1D NMR provides the foundational data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would serve to validate the assignments authoritatively.

-

¹H-¹H COSY: Would show correlations between coupled protons, confirming the H5-H6 and H8-H9/10 connectivities.

-

¹³C-¹H HMBC: Would reveal correlations between carbons and protons over two or three bonds. For instance, a correlation between the carbonyl carbon (C7) and the aromatic proton H6, as well as the methine proton H8, would definitively link the isobutyryl group to the aromatic ring at C1.

Caption: Key COSY and HMBC correlations for structural confirmation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that, when interpreted systematically, allows for its unambiguous identification. The key diagnostic features include:

-

In the ¹H Spectrum: The characteristic splitting patterns of the three aromatic protons, dictated by both H-H and long-range H-F couplings.

-

In the ¹³C Spectrum: The large one-bond coupling constant (~245 Hz) for the fluorine-bearing carbon (C2) and the smaller, but equally important, two- and three-bond C-F couplings for the other aromatic carbons.

This guide has detailed the theoretical basis for these spectral features, outlined a robust experimental protocol to obtain high-quality data, and provided a detailed interpretation of the expected results. This level of in-depth analysis is crucial for scientists in research and drug development who rely on NMR spectroscopy to verify molecular identity, ensure purity, and drive their projects forward with confidence.

References

-

Duke University NMR Center. Coupling Constants. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

-

Reddit discussion on r/OrganicChemistry. What are the best practices for sample preparation for NMR analysis? (2021). [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

MIT OpenCourseWare. FT-NMR Sample Preparation Guide. [Link]

-

Dhami, K. S., & Stothers, J. B. (1965). ¹³C N.M.R. STUDIES. PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES. Canadian Journal of Chemistry. [Link]

-

University College London. Sample Preparation. [Link]

-

New Journal of Chemistry. Supporting Information. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy.

-

University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

National Institutes of Health, PubChem. Isobutyrophenone. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). [Link]

-

University of Puget Sound. Proton and C-13 chemical shifts. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of California, Los Angeles. 13C NMR Chemical Shift Table. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Slabber, C. A., et al. (2018). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Journal of Chemical Crystallography.

-

Chembase.cn. 611-70-1 Isobutyrophenone. [Link]

-

Chemistry LibreTexts. Carbon-13 NMR. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Natural Products Magnetic Resonance Database. 13C NMR Spectrum. [Link]

-

The Mobley Lab. Isobutyrophenone. [Link]

-

MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. (2023). [Link]

- Royal Society of Chemistry. Synthesis of 9,9-bis(4-hydroxyphenyl)

-

National Institutes of Health, PubMed Central. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. (2022). [Link]

- Parsania, P. H., et al. Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.

- Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. (2025).

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isobutyrophenone(611-70-1) 1H NMR spectrum [chemicalbook.com]

- 5. compoundchem.com [compoundchem.com]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. Isobutyrophenone(611-70-1) 13C NMR spectrum [chemicalbook.com]

Mass spectrometry of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a substituted aromatic ketone. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural outlines to delve into the causal reasoning behind methodological choices, ensuring a robust and self-validating analytical system. We will explore an optimized Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) protocol, predict the detailed fragmentation pathways based on fundamental chemical principles, and present a clear strategy for data interpretation. This guide is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of how to structurally elucidate this and similar molecules using mass spectrometry.

Introduction

Overview of the Analyte

This compound is an organic compound featuring a fluorinated phenolic ring attached to an isopropyl ketone moiety. Its structure presents several key features for mass spectrometric analysis: a stable aromatic system, a hydroxyl group capable of derivatization or specific interactions, a fluorine atom providing a unique isotopic signature, and a carbonyl group that directs predictable fragmentation.

-

Chemical Structure:

(Note: Placeholder for actual chemical structure image)

(Note: Placeholder for actual chemical structure image) -

Molecular Formula: C₁₀H₁₁FO₂

-

Monoisotopic Mass: 182.0743 g/mol

-

Nominal Mass: 182 g/mol

The analysis of such compounds is critical in various fields, including medicinal chemistry, where it may be a synthetic intermediate, and in metabolomics, where it could represent a metabolite of a larger drug molecule.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for determining the biochemical content of samples and elucidating molecular structures.[1] When coupled with a separation technique like gas chromatography (GC), it allows for the analysis of individual components within a mixture. The core principle of MS involves ionizing molecules and then separating these ions based on their mass-to-charge (m/z) ratio.[1][2] For a molecule like this compound, Electron Ionization (EI) is a particularly powerful method. EI is a hard ionization technique that imparts significant energy into the molecule, causing predictable bond cleavages.[3] The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural information.[4][5]

Experimental Methodology: A Self-Validating System

The goal of any analytical protocol is not just to generate data, but to generate reliable and reproducible data. The following GC-MS protocol is designed as a self-validating system, where the results from each step confirm the integrity of the analysis.

Sample Preparation

The choice of sample preparation is dictated by the sample matrix. For a pure or semi-pure standard, the protocol is straightforward. If the analyte is in a complex biological or environmental matrix, a preliminary extraction is necessary.

-

For Pure Standards: Dissolve ~1 mg of the compound in 1 mL of a high-purity, volatile solvent such as methanol or ethyl acetate. This concentration is typically sufficient for standard GC-MS analysis.

-

For Complex Matrices: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended to isolate the analyte and remove interfering substances.[6] The choice of extraction solvent and SPE sorbent should be optimized based on the analyte's polarity.

Recommended Instrumentation

A Gas Chromatograph coupled to a single quadrupole or ion trap Mass Spectrometer with an Electron Ionization (EI) source is the workhorse instrument for this type of analysis. The GC provides excellent separation for this relatively volatile compound, while the EI source provides the reproducible, library-searchable fragmentation patterns essential for structural confirmation.

Detailed GC-MS Protocol

The parameters below represent a robust starting point for method development. The causality behind these choices is to ensure good chromatographic peak shape, efficient ionization, and comprehensive detection of relevant fragments.

| Parameter | Value | Rationale / Expertise & Experience |

| GC System | ||

| Injection Port | Split/Splitless | Use split mode (e.g., 50:1 split ratio) for concentrated samples to avoid column overload. Use splitless mode for trace analysis to maximize sensitivity. |

| Injector Temp | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A standard non-polar column provides excellent separation for a wide range of organic molecules, including aromatic ketones. |

| Carrier Gas | Helium | Provides good efficiency and is inert. A constant flow rate of 1.0 mL/min is a standard condition. |

| Oven Program | 100 °C (hold 1 min), then ramp 15 °C/min to 280 °C (hold 5 min) | The initial temperature ensures good focusing of the analyte on the column head. The ramp rate is aggressive enough for a timely analysis while still providing adequate separation from potential impurities. |

| MS System | ||

| Ion Source | Electron Ionization (EI) | The standard for creating reproducible, information-rich fragmentation patterns for library matching and structural elucidation.[3] |

| Ionization Energy | 70 eV | This is the universal standard for EI-MS. It provides sufficient energy for reproducible fragmentation and allows for comparison with established mass spectral libraries (e.g., NIST, Wiley). |

| Source Temp | 230 °C | Hot enough to prevent condensation of the analyte, but not so hot as to cause thermal degradation within the source. |

| Mass Range | m/z 40-450 | A range starting below the lowest expected fragment and extending well above the molecular ion (m/z 182) ensures all relevant ions are captured. |

| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak for accurate quantification and spectral deconvolution. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process, from sample introduction to data analysis.

Caption: Predicted EI fragmentation of the analyte.

Data Presentation and Validation

Clear presentation of mass spectrometric data is essential for communication and verification.

Tabulated Summary of Predicted Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Formula | Formation Mechanism | Predicted Relative Abundance |

| 182 | [C₁₀H₁₁FO₂]⁺• | C₁₀H₁₁FO₂ | Molecular Ion | Moderate |

| 139 | [2-F, 4-OH-Ph-CO]⁺ | C₇H₄FO₂ | α-cleavage: Loss of •CH(CH₃)₂ | High (Base Peak) |

| 111 | [2-F, 4-OH-Ph]⁺ | C₆H₄FO | Secondary: Loss of CO from m/z 139 | Moderate to High |

| 71 | [(CH₃)₂CHCO]⁺ | C₄H₇O | α-cleavage: Loss of •C₆H₄(F)(OH) | Moderate |

Conclusion

The mass spectrometric analysis of this compound via Gas Chromatography with Electron Ionization is a robust and highly informative method. The compound exhibits predictable fragmentation behavior dominated by alpha-cleavage, leading to the formation of stable acylium ions. The expected base peak at m/z 139 (loss of the isopropyl group) and other significant ions at m/z 182 (molecular ion), m/z 111, and m/z 71 provide a unique fingerprint for unambiguous structural confirmation. The detailed protocol and interpretive framework presented in this guide offer a validated starting point for researchers, enabling the reliable identification and characterization of this molecule and its structural analogs.

References

-

Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Research & Reviews: Journal of Botanical Sciences. [Link]

-

Abdel-Aal, E.-S. M., & Abou-Arab, A. A. (2018). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Mass spectrometry parameters for the analysis of phenolic compounds. ResearchGate. [Link]

-

Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. OMICS International. [Link]

-

Pérez-Serradilla, J. A., & Luque de Castro, M. D. (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. MDPI. [Link]

-

Wikipedia. (n.d.). Electron ionization. Wikipedia. [Link]

-

Little, J. L. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

-

Hu, N., Tu, Y.-P., Liu, Y., Jiang, K., & Pan, Y. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. rroij.com [rroij.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. scienceready.com.au [scienceready.com.au]

- 6. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review | MDPI [mdpi.com]

The Rising Profile of Fluorinated Propiophenones: A Technical Guide to Their Biological Activity

Introduction: The Strategic Advantage of Fluorine in Drug Discovery

In the landscape of medicinal chemistry, the deliberate incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological profiles. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2] Propiophenone, a simple aromatic ketone, serves as a versatile and synthetically accessible backbone for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of fluorinated propiophenone derivatives, synthesizing current knowledge and offering practical insights for researchers in drug development. We will delve into their anticancer, antimicrobial, and neuroprotective activities, underpinned by an understanding of their structure-activity relationships and mechanisms of action.

Anticancer Potential: Insights from Fluorinated Scaffolds

While direct and extensive studies on the anticancer properties of simple fluorinated propiophenones are emerging, compelling evidence from structurally related fluorinated compounds, such as chalcones and isatins, provides a strong rationale for their investigation as antineoplastic agents.[3][4][5]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of fluorinated aromatic compounds is significantly influenced by the position and number of fluorine substituents.[6]

-

Positional Isomerism: The location of the fluorine atom on the aromatic ring is a critical determinant of cytotoxicity. For instance, in related fluorinated chalcones, para-substitution on the phenyl ring has been shown to enhance anticancer activity.[5]

-

Lipophilicity and Membrane Permeation: Fluorination generally increases the lipophilicity of a compound, which can enhance its ability to cross cellular membranes and reach intracellular targets.[4] This is a crucial factor for the efficacy of anticancer drugs.

-

Enzyme Inhibition: The strong electron-withdrawing nature of fluorine can modulate the reactivity of the carbonyl group in the propiophenone scaffold, making these compounds potential inhibitors of various enzymes crucial for cancer cell survival.[7]

Putative Mechanisms of Anticancer Action

Based on analogous fluorinated compounds, several mechanisms can be postulated for the anticancer effects of fluorinated propiophenones:

-

Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death. Fluorinated isatins, for example, have been shown to induce apoptosis in cancer cells through the dissipation of the mitochondrial membrane potential and the production of reactive oxygen species (ROS).[3]

-

Enzyme Inhibition: Fluorinated ketones are known inhibitors of various proteases and kinases.[7][8] For instance, trifluoromethyl ketones can act as transition-state analog inhibitors of serine proteases.[9] It is plausible that fluorinated propiophenones could target kinases involved in cancer signaling pathways.[7]

-

Topoisomerase Inhibition: Some fluorinated compounds, like fluoroquinolones, have demonstrated the ability to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells.[10]

Quantitative Data on Related Fluorinated Anticancer Agents

To provide a framework for the potential potency of fluorinated propiophenones, the following table summarizes the cytotoxic activity of related fluorinated compounds against various cancer cell lines.

| Compound Class | Specific Compound/Scaffold | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Chalcones | Chalconoid 2a | HepG2 | 67.51 ± 2.26 | [5] |

| Fluorinated Chalcones | Various derivatives | HepG2 | 67.51 - 108.20 | [5] |

| Fluorinated Isatins | 1-benzylisatins (ortho-fluoro/chloro) | Various | Moderate Activity | [3] |

| Trifluoromethyl Ketones | TF1 (CF3COCOPh) | HL-60 | Lower than non-fluorinated analog | [8] |

| Trifluoromethyl Ketones | TF2 (CF3CH(OH)COPh) | HL-60 | Higher than non-fluorinated analog | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated propiophenone derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorinated propiophenone stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the fluorinated propiophenone in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Frontier for Fluorinated Propiophenones

The antimicrobial potential of fluorinated compounds is an area of active research. While specific data on fluorinated propiophenones is limited, the known antimicrobial properties of fluoride and other fluorinated molecules suggest that this class of compounds warrants investigation.[13]

Postulated Mechanisms of Antimicrobial Action

-

Enzyme Inhibition: Fluoride ions are known to inhibit bacterial enzymes, particularly those involved in glycolysis, which is a central metabolic pathway for many bacteria.[13] The propiophenone scaffold could serve as a delivery vehicle for the fluorine atom to intracellular targets.

-